molecular formula C20H20N2O3 B11964817 (E)-N-(1-(4-Morpholinylcarbonyl)-2-phenylethenyl)benzamide CAS No. 38879-56-0

(E)-N-(1-(4-Morpholinylcarbonyl)-2-phenylethenyl)benzamide

Cat. No.: B11964817
CAS No.: 38879-56-0
M. Wt: 336.4 g/mol
InChI Key: YGMCKSSZFBMEPR-OBGWFSINSA-N
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Description

N-(1-(MORPHOLINE-4-CARBONYL)-2-PHENYL-VINYL)-BENZAMIDE is an organic compound that features a morpholine ring, a phenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(MORPHOLINE-4-CARBONYL)-2-PHENYL-VINYL)-BENZAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-(MORPHOLINE-4-CARBONYL)-2-PHENYL-VINYL)-BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where the morpholine or phenyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically an amine derivative.

    Substitution: The major product depends on the substituent introduced.

Mechanism of Action

The mechanism of action of N-(1-(MORPHOLINE-4-CARBONYL)-2-PHENYL-VINYL)-BENZAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(MORPHOLINE-4-CARBONYL)-2-PHENYL-VINYL)-BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring and phenyl group contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

38879-56-0

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

N-[(E)-3-morpholin-4-yl-3-oxo-1-phenylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C20H20N2O3/c23-19(17-9-5-2-6-10-17)21-18(15-16-7-3-1-4-8-16)20(24)22-11-13-25-14-12-22/h1-10,15H,11-14H2,(H,21,23)/b18-15+

InChI Key

YGMCKSSZFBMEPR-OBGWFSINSA-N

Isomeric SMILES

C1COCCN1C(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3

Canonical SMILES

C1COCCN1C(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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